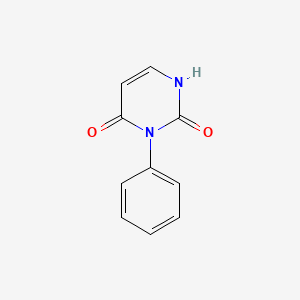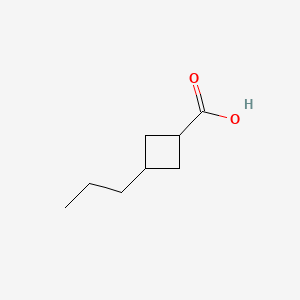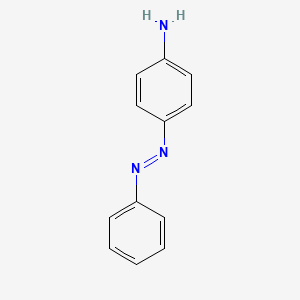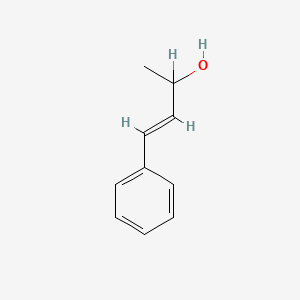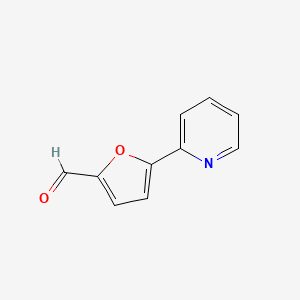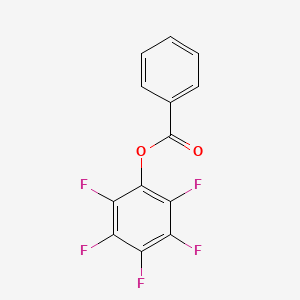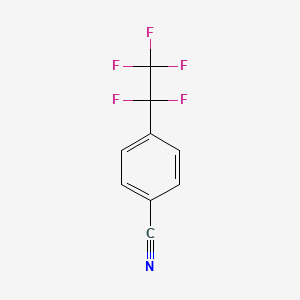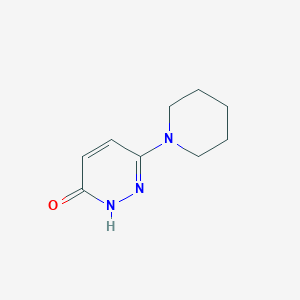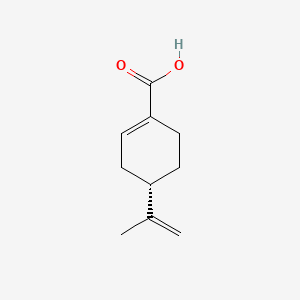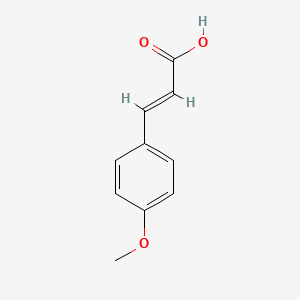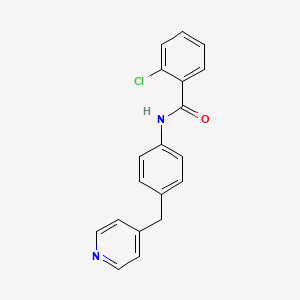
2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
描述
The compound 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a benzamide derivative that is part of a broader class of compounds with potential biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives with various substituents have been synthesized and characterized, indicating the interest in this class of compounds for their structural and potential therapeutic properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoic acid derivatives with amines or amides. For instance, the synthesis of related compounds has been achieved through various methods, including the reaction of salicylic acid with aminopyridines , chlorination followed by aminolysis and reduction steps , and one-pot reactions involving thiocyanate, benzoyl chloride, and amino pyridine derivatives . These methods highlight the versatility and adaptability of synthetic routes to obtain benzamide derivatives with different substituents, which could be applied to synthesize the compound of interest.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. The crystal structures of similar compounds have been reported, showing that they can crystallize in various space groups with specific bond lengths, bond angles, and dihedral angles . The orientation of substituents, such as the pyridine ring, can vary significantly, influencing the overall molecular geometry . These structural analyses are crucial for understanding the intermolecular interactions and potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions, often influenced by their substituents. For example, the presence of halogens can lead to halogen bonding interactions , while the introduction of a pyridine moiety can facilitate the formation of complexes with metals . The reactivity of these compounds can be further explored through computational methods such as DFT calculations, which provide insights into the energetic profiles of potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including the compound of interest, can be characterized by various spectroscopic and analytical techniques. IR, NMR, and UV-Vis spectroscopy are commonly used to identify functional groups and assess the purity of the synthesized compounds . Thermal analysis can reveal the stability and phase transitions of different polymorphs , while computational studies can predict properties such as NLO behavior and electronic structure . These analyses are essential for understanding the behavior of the compound in different environments and for potential applications.
作用机制
Target of Action
The primary target of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, a process that allows the formation of new blood vessels from pre-existing ones. This receptor is particularly important in pathological conditions where angiogenesis is significantly upregulated, such as in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of 2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide’s action would likely be related to its inhibition of VEGFR1. This could result in decreased angiogenesis at the cellular level, potentially limiting the growth and spread of cells that rely on angiogenesis, such as tumor cells .
属性
IUPAC Name |
2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-4-2-1-3-17(18)19(23)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMMVTGOODAYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635885 | |
| Record name | 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |
CAS RN |
352666-30-9 | |
| Record name | 2-Chloro-N-{4-[(pyridin-4-yl)methyl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)
